molecular formula C20H15BrCl2N2O2S B11674769 2-[(2-bromobenzyl)sulfanyl]-N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide

2-[(2-bromobenzyl)sulfanyl]-N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide

Cat. No.: B11674769
M. Wt: 498.2 g/mol
InChI Key: QXUZRXLSABZPAB-YSURURNPSA-N
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Description

2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromophenyl, dichlorophenyl, and furan moieties, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE involves several steps. One common method includes the reaction of 2-bromobenzyl chloride with thiourea to form 2-bromobenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield the corresponding hydrazide. The final step involves the condensation of this hydrazide with 5-(2,4-dichlorophenyl)furan-2-carbaldehyde under acidic conditions to form the target compound .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The bromine atom in the bromophenyl moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

    Condensation: The hydrazide group can undergo condensation reactions with various aldehydes or ketones to form hydrazones or azines.

Scientific Research Applications

2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar compounds to 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE include:

Properties

Molecular Formula

C20H15BrCl2N2O2S

Molecular Weight

498.2 g/mol

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C20H15BrCl2N2O2S/c21-17-4-2-1-3-13(17)11-28-12-20(26)25-24-10-15-6-8-19(27-15)16-7-5-14(22)9-18(16)23/h1-10H,11-12H2,(H,25,26)/b24-10+

InChI Key

QXUZRXLSABZPAB-YSURURNPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Br

Origin of Product

United States

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